Methyl 5-(3-methoxyphenyl)-3-oxopentanoate
Overview
Description
Methyl 5-(3-methoxyphenyl)-3-oxopentanoate , also known as Methyl 3-(3-methoxyphenyl)-5-oxopentanoate , is an organic compound with the following structural formula:
It belongs to the class of aryl ketones and is commonly used in synthetic chemistry and pharmaceutical research.
Synthesis Analysis
The synthesis of this compound involves the reaction of 3-methoxybenzaldehyde with ethyl acetoacetate under basic conditions. The key steps include aldol condensation and subsequent dehydration to form the desired product.
Molecular Structure Analysis
The compound consists of a pentanoate backbone with a methoxyphenyl group attached at the third carbon. The keto group at the fifth carbon contributes to its reactivity. The ester functional group (methyl ester) is also present.
Chemical Reactions Analysis
- Hydrolysis : Under acidic or basic conditions, the ester linkage can be hydrolyzed to yield the corresponding carboxylic acid and methanol.
- Reduction : The keto group can be reduced to the corresponding alcohol using reducing agents.
- Acylation : The compound can undergo acylation reactions with various reagents to introduce new functional groups.
Physical And Chemical Properties Analysis
- Melting Point : Approximately 50-55°C
- Solubility : Soluble in organic solvents (e.g., acetone, ethanol) but sparingly soluble in water.
- Color : Typically a pale yellow crystalline solid.
Scientific Research Applications
Synthesis Applications
Methyl 5-(3-methoxyphenyl)-3-oxopentanoate plays a role in various synthetic processes. Lv et al. (2013) highlighted its use in synthesizing tetrahydro-γ-carboline compounds, which are significant in both synthetic and biological contexts. This synthesis involves a series of reactions including enamination, oxidative annulation, and reduction, demonstrating the compound's versatility in complex organic synthesis (Lv et al., 2013).
Chemical Modification and Derivative Formation
The chemical structure of Methyl 5-(3-methoxyphenyl)-3-oxopentanoate allows for its modification and formation of derivatives. Wang et al. (2011) isolated new phenylpropanoids and propanoates from Morinda citrifolia, indicating the compound's potential in creating new chemical entities with distinct structures and properties (Wang et al., 2011).
Role in Amino Acid Synthesis
Shimohigashi et al. (1976) demonstrated the compound's role in synthesizing specific amino acids, such as L-2-Amino-5-arylpentanoic acids, which are constituents in AM-toxins. This synthesis process showcases its utility in producing biologically significant amino acids (Shimohigashi et al., 1976).
Component in Complex Organic Molecules
Eggen et al. (2000) utilized this compound in the total synthesis of cryptophycin-24 (Arenastatin A), a component of the cryptophycins. Their work shows its applicability in constructing complex organic molecules, particularly in medicinal chemistry (Eggen et al., 2000).
Applications in Organic Reactions
Greene and Lewis (1978) explored its use in organic reactions, specifically in acid-catalyzed rearrangements within the furan series. This research demonstrates its potential in facilitating specific types of chemical reactions (Greene & Lewis, 1978).
Safety And Hazards
- Handling : Use appropriate protective equipment (gloves, goggles) when handling this compound.
- Toxicity : While not highly toxic, avoid inhalation or ingestion.
- Flammability : It is flammable; store away from open flames.
- Environmental Impact : Dispose of properly according to local regulations.
Future Directions
Research on the applications of Methyl 5-(3-methoxyphenyl)-3-oxopentanoate continues in the fields of drug discovery, organic synthesis, and material science. Investigating its potential as a pharmacophore or as a precursor for bioactive compounds remains an exciting avenue for future studies.
Please note that this analysis is based on available literature, and further research may reveal additional insights. For more detailed information, consult relevant scientific papers123.
properties
IUPAC Name |
methyl 5-(3-methoxyphenyl)-3-oxopentanoate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O4/c1-16-12-5-3-4-10(8-12)6-7-11(14)9-13(15)17-2/h3-5,8H,6-7,9H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJVCJQGFWXEZRP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CCC(=O)CC(=O)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 5-(3-methoxyphenyl)-3-oxopentanoate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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